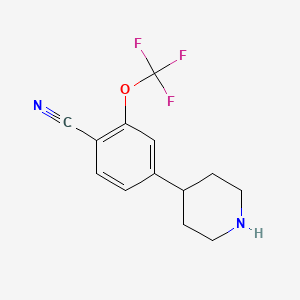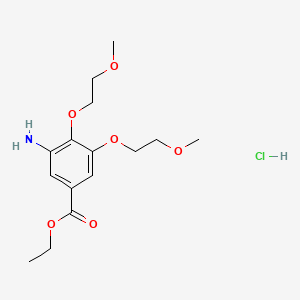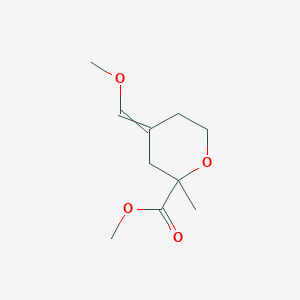
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the benzonitrile moiety. One common method involves the reaction of 4-bromobenzonitrile with piperidine under basic conditions to form the intermediate 4-(Piperidin-4-yl)benzonitrile. This intermediate is then reacted with trifluoromethoxy reagents to introduce the trifluoromethoxy group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethoxy group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of target proteins, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzonitrile: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
1-(4-(trifluoromethyl)benzyl)piperidin-4-one: Contains a similar piperidine ring and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H13F3N2O |
|---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
4-piperidin-4-yl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)19-12-7-10(1-2-11(12)8-17)9-3-5-18-6-4-9/h1-2,7,9,18H,3-6H2 |
InChI Key |
FIKKEKZNPDJZIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)




